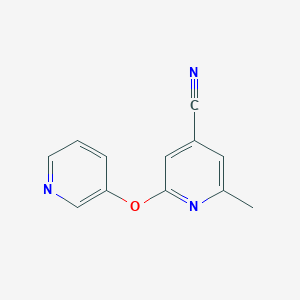![molecular formula C16H18ClN3O B6645613 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide](/img/structure/B6645613.png)
5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted benzamide core, an ethylamino group, and a pyridinylmethyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzoic acid, ethylamine, and 3-methyl-4-pyridinecarboxaldehyde.
Reduction: The nitro group of 5-chloro-2-nitrobenzoic acid is reduced to an amine using a reducing agent like iron powder in acidic conditions.
Amidation: The resulting amine is then reacted with ethylamine to form the ethylamino derivative.
Condensation: Finally, the ethylamino derivative is condensed with 3-methyl-4-pyridinecarboxaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and the use of catalysts, are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro group, potentially replacing it with a hydrogen atom.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dechlorinated analogs.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential use in treating diseases. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity or block receptor signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(methylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide
- 5-chloro-2-(ethylamino)-N-[(4-methylpyridin-3-yl)methyl]benzamide
- 5-chloro-2-(ethylamino)-N-[(3-ethylpyridin-4-yl)methyl]benzamide
Uniqueness
Compared to similar compounds, 5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylpyridin-4-yl group, in particular, may enhance its binding affinity to certain biological targets, making it a more potent compound in certain applications.
Properties
IUPAC Name |
5-chloro-2-(ethylamino)-N-[(3-methylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c1-3-19-15-5-4-13(17)8-14(15)16(21)20-10-12-6-7-18-9-11(12)2/h4-9,19H,3,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFKWHVVLFSRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)C(=O)NCC2=C(C=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
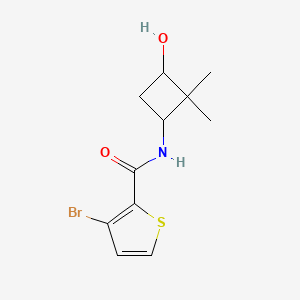
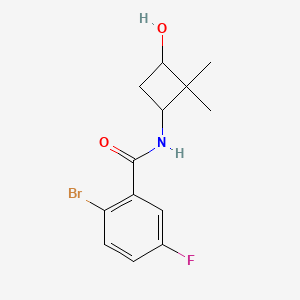
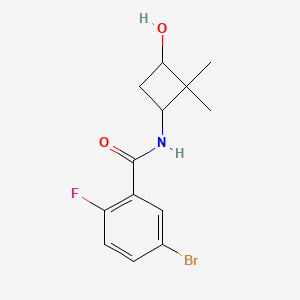
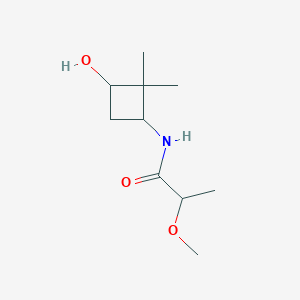
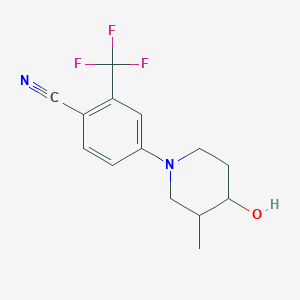
![N-[2-oxo-2-(1,2,3,6-tetrahydropyridin-4-ylmethylamino)ethyl]benzamide](/img/structure/B6645551.png)
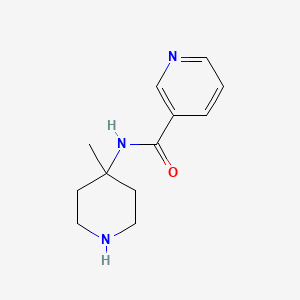
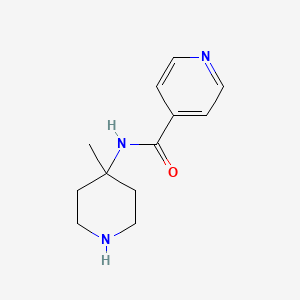
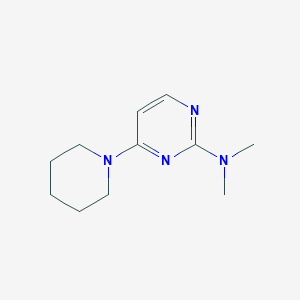
![3-(4-fluorophenyl)-N-[(3-methylpyridin-4-yl)methyl]cyclobutan-1-amine](/img/structure/B6645601.png)
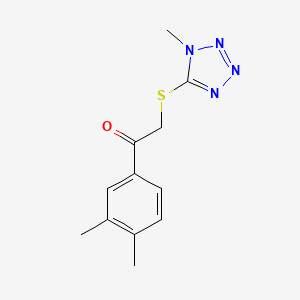
![2-[1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclopropyl]ethanol](/img/structure/B6645629.png)
![N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide](/img/structure/B6645635.png)
